Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- typically involves the reaction of N-ethylacetamide with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
Acetamide, N-ethyl-N-(4-((methylsulfonyl)amino)phenyl)- is unique due to its specific structural features, such as the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
126581-52-0 |
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Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-ethyl-N-[4-(methanesulfonamido)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O3S/c1-4-13(9(2)14)11-7-5-10(6-8-11)12-17(3,15)16/h5-8,12H,4H2,1-3H3 |
InChI Key |
RRMQZJCCMGMUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NS(=O)(=O)C)C(=O)C |
Origin of Product |
United States |
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